molecular formula C13H24Si B14627215 (4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane CAS No. 56904-79-1

(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane

Cat. No.: B14627215
CAS No.: 56904-79-1
M. Wt: 208.41 g/mol
InChI Key: WZXPEJDDNLJZNM-UHFFFAOYSA-N
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Description

(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C13H24Si. This compound is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and an ethyloctenynyl group. Organosilicon compounds like this one are known for their versatility in organic synthesis and their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane typically involves the hydrosilylation of alkynes. One common method is the reaction of trimethylsilane with an appropriate alkyne in the presence of a catalyst such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce different silanes. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, (4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

While specific applications in biology and medicine are less common, organosilicon compounds are being explored for their potential use in drug delivery systems and as bioactive agents. The presence of silicon can improve the bioavailability and metabolic stability of pharmaceutical compounds .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for the synthesis of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of (4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom and the ethyloctenynyl group. The silicon atom can stabilize reactive intermediates, while the ethyloctenynyl group can undergo addition and substitution reactions. These properties make the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: Another organosilicon compound with similar reactivity but different substituents.

    Trimethylsilane: A simpler compound with only trimethylsilyl groups.

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

Uniqueness

(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane is unique due to the presence of both the ethyloctenynyl group and the trimethylsilyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .

Properties

CAS No.

56904-79-1

Molecular Formula

C13H24Si

Molecular Weight

208.41 g/mol

IUPAC Name

4-ethyloct-3-en-1-ynyl(trimethyl)silane

InChI

InChI=1S/C13H24Si/c1-6-8-10-13(7-2)11-9-12-14(3,4)5/h11H,6-8,10H2,1-5H3

InChI Key

WZXPEJDDNLJZNM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC#C[Si](C)(C)C)CC

Origin of Product

United States

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